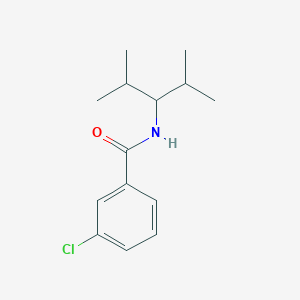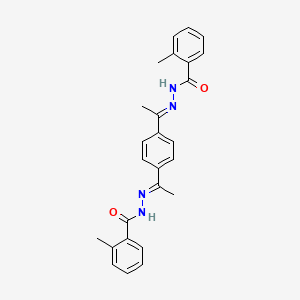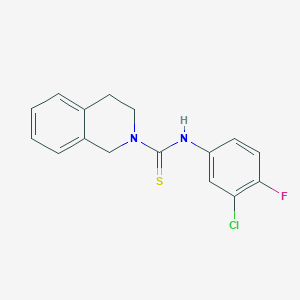
3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide, also known as CIIMB, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied. In
作用機序
The mechanism of action of 3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide involves the inhibition of FAAH. This compound binds to the active site of FAAH, preventing it from breaking down endocannabinoids. This leads to an increase in the levels of endocannabinoids, which can activate cannabinoid receptors and produce therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide have been studied in various experiments. This compound has been found to increase the levels of endocannabinoids in the body, leading to potential therapeutic effects in pain, inflammation, and anxiety. Additionally, this compound has been found to have a low toxicity profile, making it a potential candidate for further research.
実験室実験の利点と制限
3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide has several advantages and limitations for lab experiments. One advantage is its ability to inhibit FAAH, which can be useful in studying the role of endocannabinoids in various conditions. Another advantage is its low toxicity profile, which minimizes the risk of adverse effects in lab animals. However, one limitation is the lack of selectivity for FAAH, as this compound can also inhibit other enzymes. Additionally, the optimal dosage and administration of this compound in lab experiments have not been fully established.
将来の方向性
There are several future directions for the study of 3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide. One direction is the development of more selective FAAH inhibitors that can minimize off-target effects. Another direction is the investigation of the potential therapeutic effects of this compound in various conditions such as pain, inflammation, and anxiety. Additionally, the optimization of the dosage and administration of this compound in lab experiments can provide more accurate results. Overall, the study of 3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide has the potential to provide valuable insights into the role of endocannabinoids in various physiological and pathological conditions.
合成法
The synthesis of 3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide has been achieved using different methods. One of the most common methods involves the reaction of 3-chlorobenzoic acid with isobutylmethylketone in the presence of a catalyst. The resulting product is then treated with thionyl chloride to form the final product.
科学的研究の応用
3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide has potential applications in scientific research. This compound has been found to inhibit the activity of a specific enzyme called fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids in the body, which play a role in pain sensation, mood, and appetite. Inhibition of FAAH can increase the levels of endocannabinoids, leading to potential therapeutic effects in various conditions such as pain, inflammation, and anxiety.
特性
IUPAC Name |
3-chloro-N-(2,4-dimethylpentan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-9(2)13(10(3)4)16-14(17)11-6-5-7-12(15)8-11/h5-10,13H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOCADVNRXEJKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2,4-dimethylpentan-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5763532.png)
![2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5763549.png)
![4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine](/img/structure/B5763554.png)
![methyl 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5763555.png)

![3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5763571.png)

![3,4,5-trimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5763584.png)
![S-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5763588.png)
![N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5763594.png)
![1-[2-(3-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5763595.png)


